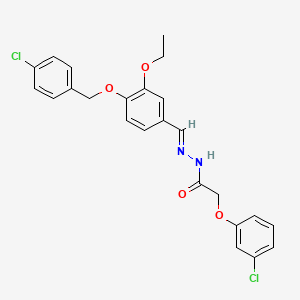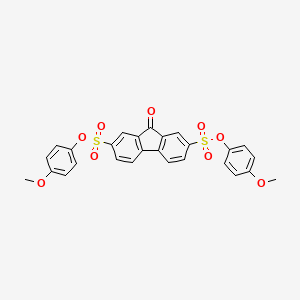
bis(4-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate is a complex organic compound with the molecular formula C27H20O9S2. This compound is known for its unique structural properties, which include a fluorene core substituted with methoxyphenyl and sulfonate groups. It is used in various scientific research applications due to its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate typically involves the condensation of 9-fluorenone with 4-methoxyphenol in the presence of a sulfonating agent. The reaction is catalyzed by bifunctional ionic liquids containing sulfonic acid and sulfhydryl groups, which facilitate nearly 100% conversion of 9-fluorenone with high selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Bis(4-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfides.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted fluorene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(4-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound’s unique structural properties make it useful in studying biological interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which bis(4-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonate groups enhance its solubility and reactivity, allowing it to participate in various biochemical pathways. The methoxyphenyl groups contribute to its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-methylphenyl) 9-oxo-9H-fluorene-2,7-disulfonate
- Bis(3-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate
- Bis(4-methoxyphenyl) 9-(dicyanomethylene)-9H-fluorene-2,7-disulfonate
Uniqueness
Bis(4-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy groups enhances its electron-donating ability, making it more reactive in certain chemical reactions compared to its analogs .
Properties
Molecular Formula |
C27H20O9S2 |
|---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
bis(4-methoxyphenyl) 9-oxofluorene-2,7-disulfonate |
InChI |
InChI=1S/C27H20O9S2/c1-33-17-3-7-19(8-4-17)35-37(29,30)21-11-13-23-24-14-12-22(16-26(24)27(28)25(23)15-21)38(31,32)36-20-9-5-18(34-2)6-10-20/h3-16H,1-2H3 |
InChI Key |
ZCEQFFQEDXWEQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)OC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-chlorophenyl)-4-({(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15081594.png)
![4-(6-methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B15081600.png)
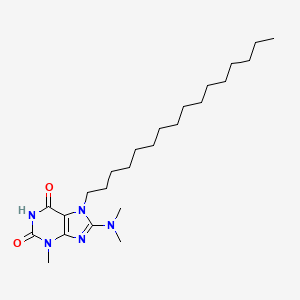
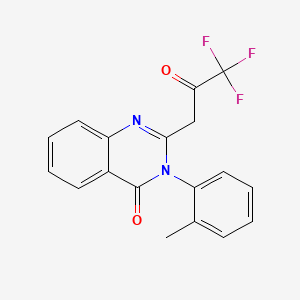
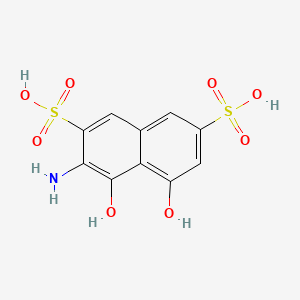
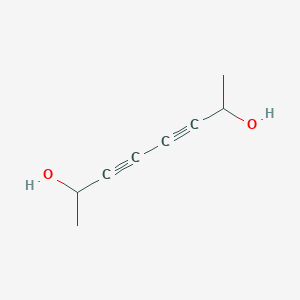
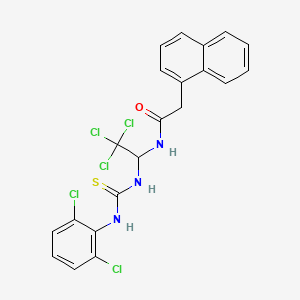
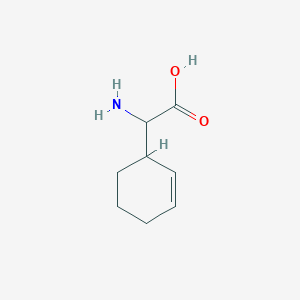
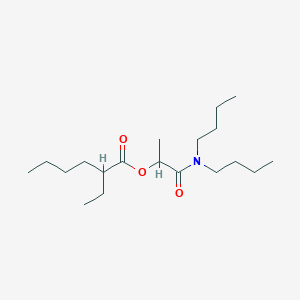
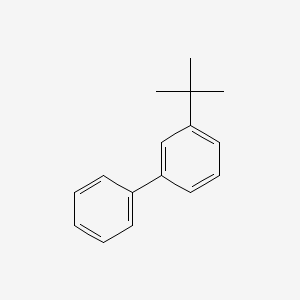
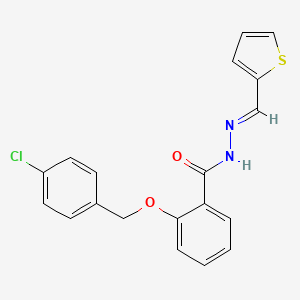
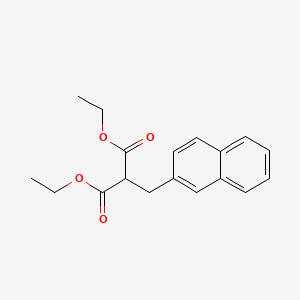
![3-methyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081668.png)
